

The Chemical Architecture of Chondrosine: A Technical Guide

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Compound of Interest

Compound Name: Chondrosine

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This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies pertaining to **Chondrosine**. As the fundamental repeating unit of chondroitin sulfate, a critical glycosaminoglycan in connective tissues, a thorough understanding of **Chondrosine** is paramount for research in osteoarthritis, tissue engineering, and other related biomedical fields.

Chemical Identity and Structure

Chondrosine is a disaccharide composed of a D-glucuronic acid molecule linked to a D-galactosamine molecule.^{[1][2]} Specifically, it is defined as 2-amino-2-deoxy-3-O-(β-D-glucopyranuronosyl)-D-galactose.^{[1][2][3]} The linkage between the two monosaccharide units is a β(1 → 3) glycosidic bond. In its natural context, **Chondrosine** forms the backbone of chondroitin sulfate chains through subsequent polymerization.^[1] X-ray crystallography studies have confirmed the zwitter-ionic character of the molecule in its crystalline monohydrate form.^[4]

The IUPAC name for **Chondrosine** is (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.^[3]

Physicochemical Properties

A summary of the key quantitative data for **Chondrosine** is presented in the table below, compiled from various chemical databases and literature.

Property	Value	Source
Chemical Formula	C ₁₂ H ₂₁ NO ₁₁	PubChem[3], DrugFuture[1]
Molecular Weight	355.30 g/mol	PubChem[3], DrugFuture[1]
Monoisotopic Mass	355.11146049 Da	PubChem[3]
CAS Number	499-14-9	PubChem[3], DrugFuture[1]
Percent Composition	C: 40.57%, H: 5.96%, N: 3.94%, O: 49.53%	DrugFuture[1]
Optical Rotation	[α] _D ²⁴ +40° (c=0.05 in 0.05 M HCl)	DrugFuture[1]
[α] _D ²⁰ +39° (in water)	DrugFuture[1]	
Physical Form	Crystals from aqueous ethanol	DrugFuture[1]

Experimental Protocols

The isolation of **Chondrosine** and its derivatives is typically achieved through the enzymatic degradation of chondroitin sulfate, its parent polysaccharide. The following protocol outlines a general methodology for the enzymatic digestion and subsequent analysis of the resulting disaccharides.

Enzymatic Digestion of Chondroitin Sulfate

Objective: To depolymerize chondroitin sulfate into its constituent disaccharides using Chondroitinase ABC.

Materials:

- Chondroitin sulfate (from a desired source, e.g., bovine trachea, shark cartilage)
- Chondroitinase ABC (from *Proteus vulgaris*)

- Tris-acetate buffer (e.g., 50 mM Tris, 50 mM sodium acetate, pH 8.0)
- Bovine Serum Albumin (BSA)
- Protease inhibitors (e.g., PMSF)
- Centrifuge
- Incubator or water bath at 37°C

Procedure:

- Prepare a digestion buffer consisting of 50 mM Tris-HCl, 50 mM sodium acetate, and 100 µg/ml BSA, adjusted to pH 8.0. Add protease inhibitors as needed.
- Dissolve the chondroitin sulfate substrate in the digestion buffer to a desired concentration (e.g., 0.5% w/v).
- Reconstitute Chondroitinase ABC in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) immediately before use to a working concentration (e.g., 0.06 - 0.10 units/ml).
- Add the Chondroitinase ABC solution to the chondroitin sulfate solution. The enzyme-to-substrate ratio may need to be optimized but a common starting point is 15 mU of enzyme per 50 µl of substrate solution.
- Incubate the reaction mixture at 37°C for a sufficient duration to ensure complete digestion (e.g., 2 to 48 hours). The progress of the reaction can be monitored by the increase in UV absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed at the non-reducing end of the product disaccharides.
- Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a denaturing agent.
- Centrifuge the digest to pellet any insoluble material. The supernatant, containing the disaccharide products, is collected for purification and analysis.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the disaccharides produced from the enzymatic digestion.

Materials:

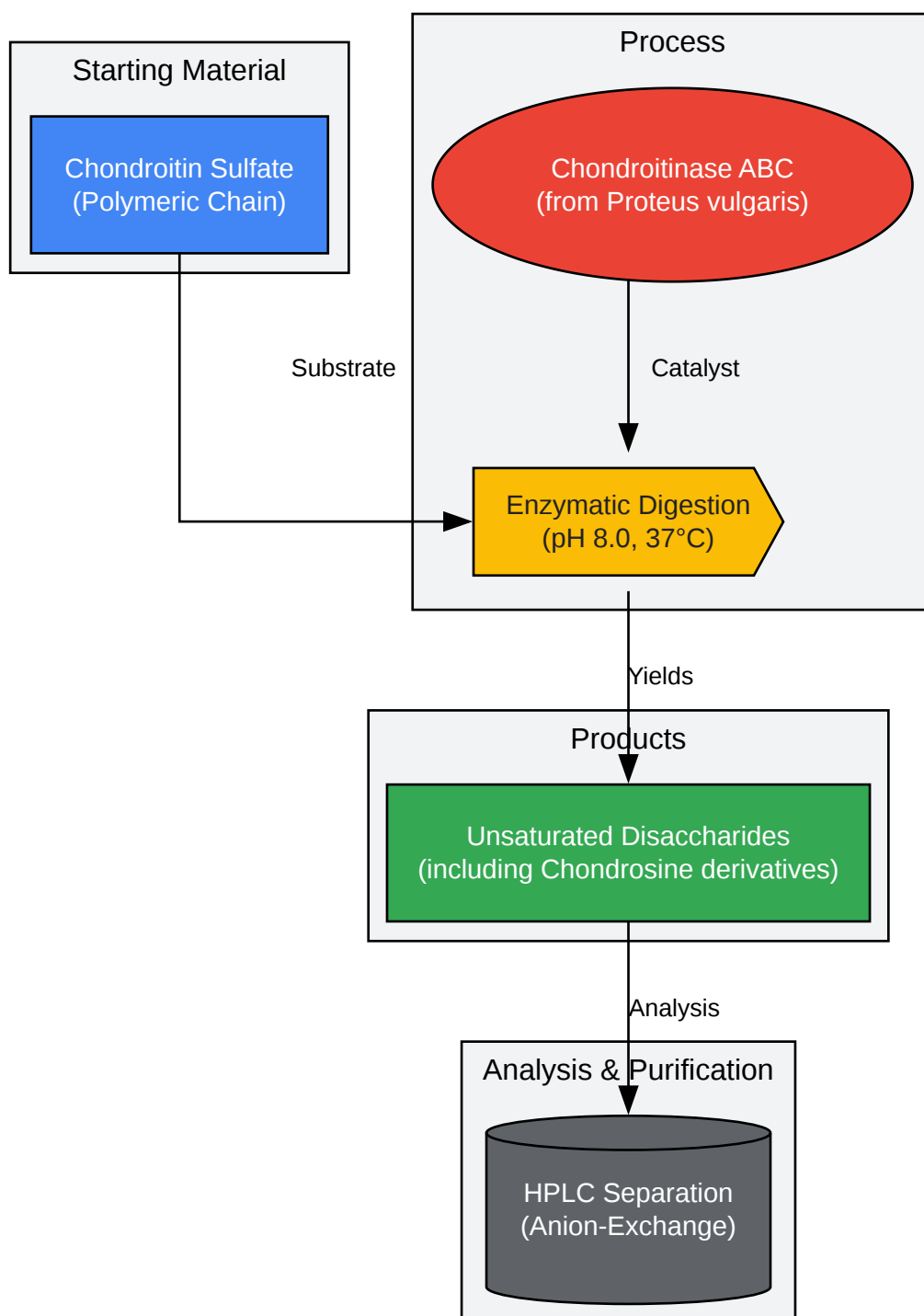
- Enzymatic digest from section 3.1
- HPLC system with a UV detector
- Anion-exchange or amino-cyano HPLC column (e.g., Whatman Partisil-10 PAC)
- Mobile phase solvents (e.g., acetonitrile, methanol, ammonium acetate or sodium phosphate buffers)
- Disaccharide standards (e.g., unsaturated chondro-disaccharides)

Procedure:

- Filter the supernatant from the enzymatic digest through a 0.22 μm or 0.45 μm filter to remove any particulate matter.
- Prepare the mobile phase. A common system for separating chondroitin sulfate disaccharides involves a gradient of acetonitrile/methanol/ammonium acetate.
- Equilibrate the HPLC column with the initial mobile phase conditions.
- Inject the filtered sample onto the HPLC column.
- Elute the disaccharides using a defined gradient program. The specific gradient will depend on the column and the specific disaccharides being separated.
- Monitor the elution of the disaccharides by measuring the UV absorbance at 232 nm.
- Identify and quantify the peaks by comparing their retention times and peak areas to those of known disaccharide standards.

Visualization of Experimental Workflow

The following diagram illustrates the enzymatic workflow for the production of **Chondrosine** derivatives from Chondroitin Sulfate.



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Caption: Workflow for enzymatic degradation of Chondroitin Sulfate.

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